molecular formula C22H13Cl2NO3 B2562155 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630052-49-2

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B2562155
CAS No.: 630052-49-2
M. Wt: 410.25
InChI Key: FUQRUSGPQTYYAY-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a chlorobenzoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-amino-1-benzofuran-3-yl benzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, industrial production may involve the use of solvents and reagents that are more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzofurans.

Scientific Research Applications

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide

Uniqueness

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQRUSGPQTYYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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